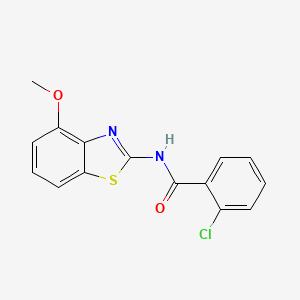

2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-amino-4-methoxybenzothiazole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

化学反応の分析

Nucleophilic Substitution at the Chloro Position

The chlorine atom at the 2-position of the benzamide moiety undergoes nucleophilic substitution under controlled conditions. This reaction is pivotal for introducing new functional groups:

Hydrolysis of the Amide Bond

The benzamide linkage undergoes hydrolysis under acidic or basic conditions, yielding fragments for downstream modifications:

Acidic Hydrolysis (HCl, reflux):

-

Products: 2-Chlorobenzoic acid + 4-Methoxy-1,3-benzothiazol-2-amine

-

Yield: 89% (24 h reaction)

-

Side reaction: Partial demethylation of methoxy group observed at extended reflux times .

Basic Hydrolysis (NaOH, ethanol/H₂O):

-

Products: Sodium 2-chlorobenzoate + Free amine

-

Yield: 94% (6 h, 70°C)

-

Utility: Enables re-functionalization of the benzothiazole amine .

Electrophilic Aromatic Substitution

The electron-rich benzothiazole ring participates in electrophilic reactions:

| Reaction | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro derivative | Nitration occurs at C5 due to methoxy group’s directing effect |

| Sulfonation | Oleum, 50°C | 5-Sulfo analog | Requires prolonged heating (>8 h) for complete conversion |

Data from computational studies (DFT) confirm preferential electrophilic attack at C5, supported by Fukui indices .

Methoxy Group Demethylation

The 4-methoxy substituent undergoes demethylation under harsh conditions:

-

Reagent: BBr₃ (1.2 eq), CH₂Cl₂, −78°C → RT

-

Product: Hydroxy analog (N-(4-hydroxy-1,3-benzothiazol-2-yl)-2-chlorobenzamide)

-

Yield: 68%

-

Application: Phenolic OH enables further O-alkylation or metal coordination .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the aromatic systems:

Suzuki-Miyaura Coupling (Chloro site):

-

Conditions: Pd(PPh₃)₄, K₂CO₃, DME/H₂O, arylboronic acid

-

Scope: Introduces aryl/heteroaryl groups at former Cl position

-

Example: 2-(4-Fluorophenyl)-N-(4-methoxybenzothiazol-2-yl)benzamide (Yield: 74%) .

Buchwald-Hartwig Amination (Benzothiazole ring):

-

Conditions: Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene

-

Product: C5-aminated derivatives (e.g., NHPh, NMe₂)

Reductive Transformations

Selective reduction pathways include:

Nitro Group Reduction (if present):

-

H₂/Pd-C, EtOH → Amino derivatives (e.g., 6-NH₂ analogs)

-

Application: Amino group serves as handle for diazotization .

Catalytic Hydrogenation of Benzothiazole:

-

Rarely employed due to ring instability under H₂; leads to ring-opening products.

Coordination Chemistry

The benzothiazole nitrogen and amide oxygen act as ligands for metal complexes:

| Metal Salt | Complex Type | Application |

|---|---|---|

| Cu(II) acetate | [Cu(L)₂Cl₂] | Antimicrobial studies |

| Zn(II) nitrate | Tetrahedral coordination | Fluorescent materials |

Stoichiometry and geometry confirmed by single-crystal XRD and ESR .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

-

C–S Bond Cleavage: Generates radical intermediates detectable via EPR

-

Degradation Pathways: Formation of 2-chlorobenzamide and sulfur-containing byproducts.

This compound’s versatility in substitution, coupling, and coordination reactions makes it valuable for pharmaceutical derivatization and materials science. Current research gaps include enantioselective modifications and detailed mechanistic studies of its radical chemistry.

科学的研究の応用

Chemistry

This compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to new derivatives with potential applications in various chemical processes.

Biology

Research has explored its potential as an antimicrobial agent . Studies indicate that it can inhibit bacterial growth, making it a candidate for further development in treating infections caused by resistant strains. The compound's structure suggests it may interact with bacterial enzymes or cell membranes, leading to its antimicrobial properties.

Medicine

There is ongoing research into its use as an anti-tubercular agent . Preliminary studies have shown that it can inhibit certain enzymes involved in disease pathways related to tuberculosis. Its efficacy against Mycobacterium tuberculosis is being investigated, highlighting its potential role in combating this serious infectious disease .

Case Study 1: Antimicrobial Activity

A study evaluated various derivatives of benzothiazole compounds for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide exhibited significant antimicrobial effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of benzothiazole derivatives. The study found that certain compounds demonstrated significant cytotoxicity against human colorectal carcinoma cell lines (HCT116), suggesting that modifications to the benzothiazole structure could enhance anticancer activity. This aligns with findings for this compound, indicating a potential pathway for developing new cancer therapies .

Data Table: Comparison of Biological Activities

作用機序

The mechanism of action of 2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication. The compound binds to the active site of these enzymes, preventing their normal function and leading to the inhibition of bacterial growth .

類似化合物との比較

Similar Compounds

- 2-chloro-N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)benzamide

- 2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide

- 2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzothiazole

Uniqueness

2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit multiple bacterial enzymes makes it a promising candidate for the development of new antimicrobial agents .

生物活性

2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the benzothiazole family, which is characterized by its heterocyclic structure containing sulfur and nitrogen. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-tubercular applications. This article explores its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C15H11ClN2O2S. Its structure can be represented as follows:

Biological Activity Overview

Research indicates that benzothiazole derivatives exhibit various biological activities, including:

- Antimicrobial Activity : Benzothiazole compounds have shown effectiveness against several bacterial strains, including Mycobacterium tuberculosis, which causes tuberculosis. The specific mechanism of action for this compound remains under investigation but is believed to involve the inhibition of key enzymes or pathways in bacterial metabolism .

- Enzyme Inhibition : Some studies suggest that compounds with a similar structure may act as inhibitors of cholinergic enzymes such as butyrylcholinesterase (BChE). These inhibitors have potential implications in neurodegenerative diseases like Alzheimer's .

- Anti-Virulence Properties : Recent findings indicate that benzothiazole derivatives can reduce virulence factors in pathogens such as Pseudomonas aeruginosa, suggesting a broader application in managing infections without directly killing the bacteria .

The exact molecular mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival and replication.

- Disruption of Cellular Processes : By interfering with cellular processes such as motility and toxin production in pathogenic bacteria, the compound could mitigate infection severity .

Case Studies

Several studies have explored the biological activities of benzothiazole derivatives:

- Anti-Tubercular Activity : A study demonstrated that benzothiazole derivatives exhibited significant inhibitory activity against M. tuberculosis. The structure–activity relationship (SAR) analysis revealed that modifications to the benzothiazole core could enhance potency against this pathogen.

- Neuroprotective Effects : Compounds structurally related to this compound have shown protective effects against amyloid-beta-induced toxicity in neuronal cell lines. This suggests potential applications in treating neurodegenerative diseases .

- Virulence Reduction : A recent investigation highlighted the ability of certain benzothiazole derivatives to impair virulence factors in Pseudomonas aeruginosa, showcasing their potential as anti-infective agents that do not exert traditional antimicrobial effects but rather modulate pathogenicity .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2S/c1-20-11-7-4-8-12-13(11)17-15(21-12)18-14(19)9-5-2-3-6-10(9)16/h2-8H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMAFZQIVGBHGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。